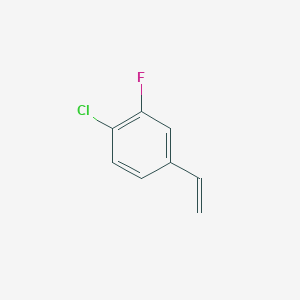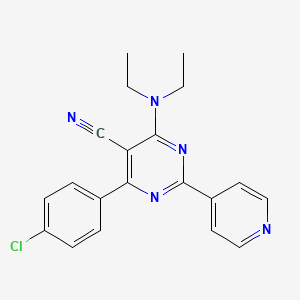
4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also has a chlorophenyl group, which is a phenyl ring with a chlorine atom attached, and a carbothioamide group, which is a functional group consisting of a carbonyl group (C=O) adjacent to a thioamide group (NH2).
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through a series of reactions involving esterification, hydrazination, salt formation, and cyclization .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chlorophenyl and carbothioamide groups. For instance, the chlorine atom in the chlorophenyl group could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a piperazine ring could potentially increase the compound’s solubility in water .科学的研究の応用
Environmental Impact and Toxicology
Research on chlorophenyl compounds, including those similar to 4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide, has demonstrated their widespread environmental presence and potential impacts. Chlorophenols, such as 3-chlorophenol, have been studied for their moderate to high toxicity to aquatic life and potential for bioaccumulation. These compounds' environmental behavior, including their degradation and persistence, varies significantly with the presence of adapted microflora and environmental conditions, highlighting the complex dynamics of such compounds in nature (Krijgsheld & Gen, 1986).
Analytical and Detection Techniques
Innovations in analytical chemistry have facilitated the detection and analysis of chlorophenols and related compounds, contributing to our understanding of their distribution and toxicity. The development of sensitive, selective methods for analyzing these compounds in environmental samples is crucial for assessing their ecological impact and for regulatory monitoring purposes (Ricking & Schwarzbauer, 2012).
Degradation and Remediation
Studies have focused on the degradation mechanisms of chlorophenols, including advanced oxidation processes and bioremediation strategies. These approaches aim to mitigate the environmental impact of chlorophenols by enhancing their degradation in contaminated sites. The effectiveness of various remediation techniques varies, with factors such as compound structure, environmental conditions, and the presence of specific degradative organisms playing significant roles (Gunawardana, Singhal, & Swedlund, 2011).
Molecular Mechanisms of Toxicity
Research has elucidated the molecular mechanisms underlying the toxicity of chlorophenols, including oxidative stress, immune system effects, and endocrine disruption. These findings are essential for understanding the health risks associated with exposure to chlorophenols and for developing strategies to mitigate these risks. Toxic effects have been observed in various aquatic organisms, underscoring the need for continued research into safer chemical alternatives and remediation methods (Ge et al., 2017).
作用機序
特性
IUPAC Name |
4-(3-chlorophenyl)-N-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3S/c1-14-12(17)16-7-5-15(6-8-16)11-4-2-3-10(13)9-11/h2-4,9H,5-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEZQTXQCOGBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
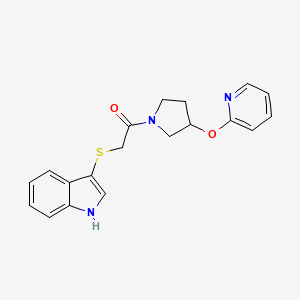
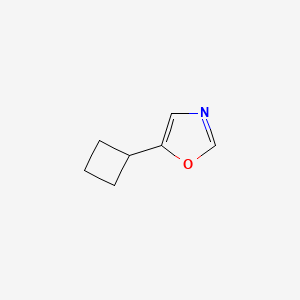
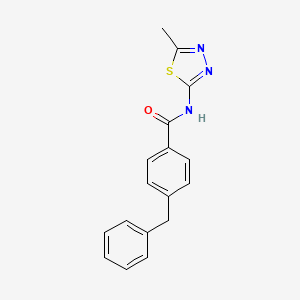
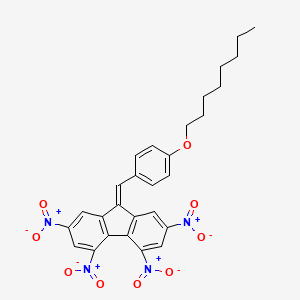

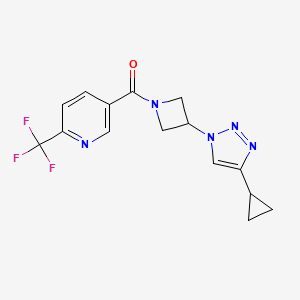
![N-[2-(4-ethylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-methoxybenzenesulfonamide](/img/structure/B2771504.png)
![N-(4-phenoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2771505.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2771507.png)
![N-{[2-(phenoxymethyl)-1,3-thiazol-4-yl]methyl}prop-2-enamide](/img/structure/B2771508.png)
